N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClN2OS and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The chemical structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has been characterized in studies, highlighting its molecular interactions and crystallography. For instance, Saravanan et al. (2016) described the orientation of the chlorophenyl ring in relation to the thiazole ring and identified C—H⋯O intermolecular interactions forming chains in the crystal lattice (Saravanan et al., 2016). This provides foundational knowledge for further applications in material science and crystal engineering.
Antitumor and Anticancer Activity
Research into derivatives of this compound has shown potential antitumor and anticancer activities. Yurttaş, Tay, and Demirayak (2015) synthesized new derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This highlights the compound's relevance in medicinal chemistry for the development of new anticancer agents.
Analgesic and Anti-inflammatory Activity
The synthesis of diphenylamine derivatives related to this compound has been explored for their analgesic and anti-inflammatory potential. Kumar and Mishra (2020) found that these derivatives exhibit promising activity in treating pain and inflammation, suggesting a potential for pharmaceutical development in this area (Kumar & Mishra, 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIAMUFSODZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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